7-Aminoquinoline-3-carboxylic acid

Descripción general

Descripción

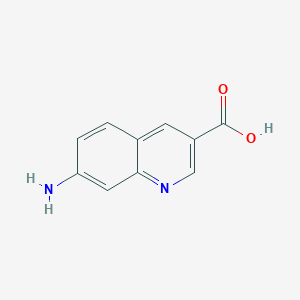

7-Aminoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. . The structure of this compound consists of a quinoline ring system with an amino group at the 7th position and a carboxylic acid group at the 3rd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and subsequent functionalization to introduce the amino and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. Microwave-assisted synthesis has gained popularity due to its ability to reduce reaction times and improve yields . Additionally, green chemistry approaches, such as the use of ionic liquids and solvent-free conditions, are being explored to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 7-Aminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products:

Oxidation: Nitroquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

7-AQCA has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications to the quinoline core can enhance its effectiveness against resistant strains of bacteria.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that 7-AQCA derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) with varying degrees of selectivity towards normal cells . The selectivity index (SI), calculated as the ratio of IC50 values against normal versus cancerous cells, indicates that certain derivatives possess higher selectivity, reducing toxicity to healthy tissues .

Enzyme Inhibition Studies

In biological research, 7-AQCA is utilized as a probe to study enzyme inhibition mechanisms. It is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in certain pathogens, thereby offering a potential pathway for developing antimalarial treatments.

Fluorescent Probes

The compound serves as a fluorescent probe for biological imaging, allowing researchers to visualize cellular processes in real-time. Its ability to bind selectively to specific proteins enhances its utility in tracking biological interactions within cells.

Dyes and Pigments

In industrial chemistry, 7-AQCA is employed in the synthesis of dyes and pigments due to its stable aromatic structure. The compound's ability to form complexes with metals makes it suitable for producing vibrant colors used in textiles and coatings.

Synthesis and Derivatives

The synthesis of 7-AQCA can be achieved through various methods, including the Gould-Jacobs reaction , which allows for efficient production of quinoline derivatives. Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction times.

| Synthesis Method | Description | Yield Improvement |

|---|---|---|

| Gould-Jacobs Reaction | Cyclization of appropriate precursors | Moderate |

| Microwave-Assisted Synthesis | Reduces reaction time and improves yields significantly | High |

Case Studies

- Anticancer Evaluation : A study evaluated several 7-AQCA derivatives against HuTu 80 (duodenal adenocarcinoma) cells, showing that some compounds had IC50 values comparable to Doxorubicin but with significantly lower toxicity towards normal cells (SI = 9–14) .

- Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited potent activity against multidrug-resistant bacterial strains, highlighting their potential as new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 7-Aminoquinoline-3-carboxylic acid varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain pathogens . This inhibition disrupts the replication of the pathogen, leading to its death.

Comparación Con Compuestos Similares

Quinoline: The parent compound with a similar structure but lacking the amino and carboxylic acid groups.

Chloroquine: A well-known antimalarial drug with a similar quinoline core structure but different substituents.

Primaquine: Another antimalarial drug that shares the quinoline core but has different functional groups.

Uniqueness: 7-Aminoquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for diverse chemical modifications and enhances its potential for various applications in medicinal chemistry and other fields .

Actividad Biológica

7-Aminoquinoline-3-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial, antibacterial, and anticancer research. Its unique structure, featuring both an amino group and a carboxylic acid group on a quinoline ring, enhances its interaction with various biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound's structural attributes contribute to its solubility and biological activity. The positioning of the amino and carboxyl groups plays a crucial role in its pharmacological properties.

The mechanism of action for this compound varies depending on its application. It is known to inhibit specific enzymes crucial for the survival of certain pathogens. For instance, quinoline derivatives are reported to inhibit dihydrofolate reductase, an enzyme vital for DNA synthesis in various microorganisms.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties. It has been evaluated against different strains of Plasmodium falciparum, with promising results. In vitro studies have shown that this compound can effectively inhibit the growth of malaria parasites at nanomolar concentrations .

Table 1: Antimalarial Activity of this compound

| Compound | IC50 (nM) | Strain Tested | % Suppression on Day 4 |

|---|---|---|---|

| This compound | 13.57 | CQ-S | 100% |

| This compound | 11.16 | CQ-R | 100% |

The compound's efficacy against chloroquine-resistant strains suggests it may serve as a lead compound for developing new antimalarial therapies .

Antibacterial Activity

In addition to its antimalarial effects, this compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the quinoline structure can enhance its antibacterial potency, making it a candidate for further development in treating bacterial infections.

Table 2: Antibacterial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| This compound | S. aureus | 15 µg/mL |

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been found to induce apoptosis in various cancer cell lines, including human duodenal adenocarcinoma cells. The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic profile .

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on HuTu 80 human cancer cells, revealing a significant reduction in cell viability at low concentrations. The compound exhibited a selectivity index favoring cancer cells over normal cells by a factor of up to 14, indicating its potential as a safe therapeutic agent .

Propiedades

IUPAC Name |

7-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKSDABMEKCABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627775 | |

| Record name | 7-Aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-29-4 | |

| Record name | 7-Aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.